1-Bromo-6-fluoronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOZPUNRHOEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 6 Fluoronaphthalene
Isomer Differentiation
Spectroscopic methods are powerful tools for the differentiation of bromofluoronaphthalene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the bromine and fluorine substituents on the naphthalene (B1677914) ring. While specific spectral data for 1-bromo-6-fluoronaphthalene is not extensively published, analysis of the spectra of related compounds like 1-bromonaphthalene (B1665260) nih.govchemicalbook.com and 1-fluoronaphthalene (B124137) chemicalbook.com can provide insights into the expected patterns. The distinct electronic environments of the protons and carbons in each isomer will result in unique NMR fingerprints, allowing for their unambiguous identification.
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the isomers. However, electron ionization mass spectrometry (EI-MS) of positional isomers often yields very similar fragmentation patterns, making their differentiation based solely on mass spectra challenging. libretexts.orgwhitman.educhemguide.co.uk Advanced techniques, such as tandem mass spectrometry (MS/MS), may provide more detailed structural information by analyzing the fragmentation of selected precursor ions.
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can provide information about the characteristic vibrations of the C-Br and C-F bonds and the substitution pattern on the aromatic ring. nist.govnist.gov UV-Vis spectroscopy can also show differences in the electronic transitions of the isomers due to the influence of the substituents on the naphthalene chromophore. libretexts.orgnih.govnih.gov
Separation Techniques
Once the presence of different isomers is confirmed, various chromatographic and other physical methods can be employed for their separation and purification.
Capillary Gas Chromatography (GC): Capillary GC is a high-resolution technique well-suited for separating volatile isomers. The choice of the stationary phase is critical for achieving optimal separation. nih.govfujifilm.comresearchgate.netsigmaaldrich.comchromatographyonline.com Non-polar stationary phases, such as those based on polydimethylsiloxane, separate compounds primarily based on their boiling points. For isomers with very similar boiling points, more polar stationary phases that can engage in specific interactions (e.g., dipole-dipole, π-π interactions) with the analytes are often more effective.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture in larger quantities. lcms.czijrpr.comteledynelabs.comijcpa.inbuketov.edu.kz By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase, it is possible to achieve baseline separation of bromofluoronaphthalene isomers. The fractions corresponding to each isomer can then be collected for further use.
Fractional Crystallization: This technique relies on the differences in the solubility of the isomers in a particular solvent at a given temperature. amrita.edu By carefully controlling the cooling rate of a saturated solution of the isomeric mixture, it may be possible to selectively crystallize the desired isomer, leaving the others in the mother liquor. This can be an effective and scalable method for purification.
Below is a table summarizing the potential separation techniques:
| Separation Technique | Principle | Key Considerations |
| Capillary Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Choice of stationary phase polarity is crucial for selectivity. |
| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Selection of appropriate stationary and mobile phases for optimal resolution. |
| Fractional Crystallization | Differences in solubility of isomers in a specific solvent. | Requires finding a suitable solvent and careful control of temperature. |
Chemical Reactivity and Reaction Mechanisms of 1 Bromo 6 Fluoronaphthalene
Influence of Halogen Substituents on Naphthalene (B1677914) Ring Reactivity
The reactivity of the 1-Bromo-6-fluoronaphthalene molecule is fundamentally dictated by the presence of two different halogen atoms attached to the aromatic core. Their combined electronic and steric properties modulate the electron density and accessibility of the naphthalene ring system.
Electronic Effects of Bromine and Fluorine
The electronic influence of halogen substituents on an aromatic ring is a balance of two opposing effects: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine withdraw electron density from the naphthalene ring through the sigma (σ) bond framework. Fluorine is the most electronegative element, exerting a stronger electron-withdrawing inductive effect than bromine. nih.gov This withdrawal of electron density deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene.
Resonance Effect (+R): Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. nih.gov This donation of electron density, known as a positive resonance effect, partially counteracts the inductive effect. This effect directs incoming electrophiles to the ortho and para positions relative to the halogen.
In this compound, the net result is a general deactivation of the ring towards electrophilic substitution, but with specific positions activated relative to others due to the directing nature of the resonance effect.
| Effect | Fluorine | Bromine | Impact on Naphthalene Ring |
| Inductive Effect | Strong (-I) | Moderate (-I) | Electron density withdrawal, deactivation of the ring. |
| Resonance Effect | Weak (+R) | Moderate (+R) | Electron density donation, ortho/para direction. |
Steric Hindrance Considerations
Steric hindrance plays a significant role in the reactivity of substituted naphthalenes. The position of the substituents can physically block the approach of reagents to certain sites.
In this compound, the bromine atom at the C1 position presents a notable steric barrier. This is primarily due to its interaction with the hydrogen atom at the C8 position, an interaction known as a peri-interaction. stackexchange.com This steric clash can hinder the approach of an electrophile to the C8 and C2 positions. While fluorine is only slightly larger than hydrogen, its presence at C6 may also influence the accessibility of the adjacent C5 and C7 positions, though to a lesser extent than the bulkier bromine atom. nih.govstackexchange.com For reactions involving large or bulky reagents, substitution at sterically hindered positions becomes less favorable. stackexchange.com
Electrophilic Aromatic Substitution (EAS) Pathways
Despite the deactivating nature of the halogen substituents, this compound can undergo electrophilic aromatic substitution under appropriate conditions. The outcome of these reactions is governed by the combined directing effects of the two halogens.
Regiochemical Control in Electrophilic Attack
Unsubstituted naphthalene typically undergoes electrophilic attack at the C1 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance. pearson.comwordpress.com In a disubstituted naphthalene, the directing effects of the existing groups determine the position of the incoming electrophile.
Both bromine and fluorine are ortho, para-directors.
The 1-Bromo group directs incoming electrophiles to the C2 and C4 positions (ortho) and the C5 and C7 positions (para).
The 6-Fluoro group directs to the C5 and C7 positions (ortho) and the C2 and C4 positions (para).
The directing effects of both halogens reinforce each other, strongly favoring substitution at the C2, C4, C5, and C7 positions. The positions on the same ring as the substituent are generally more influenced. Therefore:
The 1-Bromo group most strongly activates positions 2 and 4.
The 6-Fluoro group most strongly activates positions 5 and 7.
Considering steric hindrance from the 1-Bromo group, attack at C2 might be slightly disfavored compared to C4. Similarly, attack at C5 might be more favorable than C7 due to the directing influence of the bromo group from the adjacent ring. Therefore, the most likely positions for electrophilic attack are C4 and C5.
Mechanistic Aspects of EAS Reactions
The mechanism for electrophilic aromatic substitution of this compound follows a two-step pathway:
Formation of an Arenium Ion: An electrophile (E⁺) attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial. Attack at positions that allow for resonance structures where a benzene (B151609) ring remains intact is favored. wordpress.com For this compound, attack at C4 or C5 would lead to a relatively stable arenium ion.
Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the naphthalene ring system, yielding the final substituted product.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally less common than EAS but can occur under specific conditions. pressbooks.pub
The SNAr mechanism requires two main features:
The presence of a good leaving group, typically a halide.
Activation of the aromatic ring by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
However, halogens alone are generally weak activators for SNAr. Reactions typically require strong electron-withdrawing groups like nitro (-NO₂) groups to sufficiently decrease the electron density of the ring and stabilize the negative charge in the intermediate (a Meisenheimer complex). pressbooks.pubwikipedia.org Without such groups, this compound would likely be unreactive towards SNAr under standard conditions. For a reaction to occur, very harsh conditions, such as high temperatures and pressures with a strong nucleophile, would be necessary. If a reaction were forced, the fluorine at C6 would be the more probable site of substitution due to its superior ability to activate the carbon for nucleophilic attack.
Cross-Coupling Reaction Mechanisms
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the significant difference in the reactivity of the C-Br and C-F bonds allows for selective functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are cornerstones of modern organic synthesis. nih.govnih.govyoutube.comresearchgate.netrsc.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
For this compound, the oxidative addition of the C-Br bond to a palladium(0) catalyst is significantly more facile than the oxidative addition of the much stronger and less reactive C-F bond. This difference in reactivity allows for the selective coupling at the C1 position, leaving the C-F bond at the C6 position intact for potential further functionalization.
Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. chemrxiv.org A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) species. nih.govchemrxiv.org The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl >> C-F. Thus, for this compound, oxidative addition will occur exclusively at the C-Br bond under standard palladium-catalyzed cross-coupling conditions.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled together, and the palladium(0) catalyst is regenerated. nih.govumb.edunih.gov This step is generally intramolecular and proceeds with retention of stereochemistry if applicable. umb.edu The newly formed C-C or C-heteroatom bond is the desired product of the cross-coupling reaction.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering complementary reactivity and the ability to activate more challenging substrates. squarespace.comrsc.org Nickel catalysts are generally less expensive than palladium catalysts and can participate in a wider range of oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). squarespace.com
The mechanisms of nickel-catalyzed cross-couplings can be more varied than those with palladium and can involve radical intermediates. squarespace.com However, similar to palladium, nickel-catalyzed cross-couplings of this compound would be expected to proceed selectively at the more reactive C-Br bond. While nickel catalysts are known to activate C-F bonds under certain conditions, this typically requires more forcing conditions or specialized ligand systems. beilstein-journals.orgresearchgate.net Therefore, nickel catalysis also offers a viable route for the selective functionalization of the C1 position of this compound.
Table 2: Relative Reactivity of C-X Bonds in Metal-Catalyzed Cross-Coupling
| C-X Bond | Bond Dissociation Energy (approx. kcal/mol) | General Reactivity in Oxidative Addition |
|---|---|---|
| C-F | 116 | Very Low |
| C-Cl | 81 | Low |
| C-Br | 68 | Moderate |
This table provides general values and illustrates the expected trend for the selective reactivity of this compound.
Nickel-Catalyzed Cross-Couplings
Involvement of Radical Intermediates
While specific studies detailing the involvement of radical intermediates in reactions with this compound are not extensively documented in readily available literature, the principles of radical chemistry suggest its potential participation in such pathways. Radical reactions are typically initiated by the homolytic cleavage of a bond, often promoted by heat or light, to generate highly reactive species with unpaired electrons.
In the context of this compound, the carbon-bromine bond is weaker than the carbon-fluorine bond and would be the more likely site for homolytic cleavage to form a naphthyl radical. This radical intermediate could then participate in a variety of propagation steps, such as hydrogen abstraction or addition to unsaturated systems, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the fluorine atom could influence the stability and subsequent reactivity of the radical intermediate through its inductive and resonance effects.
Carbon-Hydrogen and Carbon-Fluorine Bond Activation Studies
The selective functionalization of C-H and C-F bonds is a cornerstone of modern synthetic chemistry, enabling the direct modification of organic molecules.
Metal-Mediated C-H Bond Functionalization
Metal-mediated C-H bond functionalization has emerged as a powerful tool for the regioselective modification of aromatic compounds. In the case of this compound, transition metal catalysts, such as palladium and rhodium, can facilitate the activation of specific C-H bonds, allowing for the introduction of new functional groups. The regioselectivity of these reactions is often guided by the electronic and steric properties of the existing substituents. The bromo and fluoro groups on the naphthalene ring can influence the site of C-H activation by directing the metal catalyst to a particular position. While specific data on this compound is scarce, studies on related halonaphthalenes suggest that C-H functionalization can occur at various positions, depending on the reaction conditions and the directing capabilities of the substituents.
Carbon-Fluorine Bond Cleavage Methodologies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, various methodologies have been developed to achieve this transformation. These methods often involve the use of strong reducing agents, transition metal catalysts, or organometallic reagents.
For this compound, selective C-F bond cleavage would likely require harsh reaction conditions or highly specialized catalytic systems. Reductive defluorination, using reagents like activated metals or low-valent transition metal complexes, could potentially cleave the C-F bond. Transition-metal-catalyzed C-F activation, often involving oxidative addition of the C-F bond to a metal center, represents another plausible strategy. The presence of the bromine atom could also influence the feasibility and selectivity of C-F bond cleavage.
Ortho-Fluorine Effects on Reaction Selectivity
The position of the fluorine atom relative to the reaction center can have a profound impact on the selectivity of a chemical transformation. While this compound does not possess an "ortho-fluorine" in the traditional sense of being on an adjacent carbon to the bromine, the electronic influence of the fluorine at the 6-position can still affect the reactivity of the entire naphthalene ring system.
The strong electron-withdrawing nature of fluorine can influence the electron density at various positions on the ring, thereby affecting the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions. In metal-catalyzed reactions, the fluorine atom can also influence the coordination of the metal to the aromatic ring, potentially directing the functionalization to a specific site.
Generation and Reactivity of Naphthalyne Intermediates
Naphthalyne intermediates are highly reactive species derived from naphthalene by the formal removal of two adjacent substituents. These intermediates can be generated from dihalonaphthalenes upon treatment with a strong base or an organometallic reagent.
In the case of this compound, the generation of a naphthalyne intermediate would likely involve the elimination of HBr or HF, or a metal-halogen exchange followed by elimination. The resulting "6-fluoro-1,2-naphthalyne" or "1-bromo-5,6-naphthalyne" would be highly strained and exceptionally reactive. These intermediates readily undergo cycloaddition reactions with a variety of dienes and other trapping agents, providing a powerful method for the construction of complex polycyclic aromatic systems. The specific isomer of the naphthalyne formed would depend on the reaction conditions and the relative ease of removing a proton from the positions adjacent to the halogen atoms.
Catalytic Zincation and Organometallic Intermediate Formation
Catalytic zincation involves the insertion of zinc into a carbon-halogen bond to form an organozinc intermediate. These organometallic species are valuable synthons in organic chemistry, participating in a wide range of cross-coupling reactions.
For this compound, the carbon-bromine bond is significantly more reactive towards zinc insertion than the carbon-fluorine bond. Therefore, treatment of this compound with activated zinc would be expected to selectively form the corresponding organozinc reagent, 6-fluoro-1-naphthylzinc bromide.
Radical Reactions and Photochemical Transformations of this compound
The study of the chemical behavior of this compound under radical and photochemical conditions provides insight into the reactivity of its carbon-halogen bonds. The presence of two different halogens, bromine and fluorine, on the naphthalene core introduces a significant disparity in bond strength and electronegativity, which dictates the regioselectivity of these reactions.
Photochemical reactions are initiated by the absorption of light, which can lead to the homolytic cleavage of the weakest bond in the molecule. wikipedia.orgmsu.edu In the case of this compound, the carbon-bromine (C-Br) bond is considerably weaker than the carbon-fluorine (C-F) bond. This difference in bond dissociation energy is the primary determinant for the initial site of reaction under photolytic conditions.
Research on the photolysis of simple halonaphthalenes indicates that while fluoronaphthalenes may undergo photosubstitution from a singlet excited state, chloronaphthalenes and 1-bromonaphthalene (B1665260) predominantly form radical products through a triplet state. cdnsciencepub.com This suggests that upon irradiation, this compound is likely to undergo homolytic cleavage of the C-Br bond to form a 6-fluoronaphthyl radical and a bromine radical.
The resulting 6-fluoronaphthyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. These can include hydrogen abstraction from the solvent, dimerization to form binaphthyl derivatives, or reaction with other radical species present in the medium. The specific products formed will depend on the reaction conditions, such as the solvent and the presence of radical traps.
The general mechanism for the photochemical transformation of this compound can be outlined as follows:
Photoexcitation: The this compound molecule absorbs a photon of light, promoting it to an excited electronic state.
Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.
Homolytic Cleavage: The triplet state molecule undergoes homolytic cleavage of the C-Br bond, generating a 6-fluoronaphthyl radical and a bromine radical.
Propagation/Termination: The radical intermediates then react further to form stable products through various radical termination and propagation steps.
The following table summarizes the key aspects of the anticipated radical and photochemical reactions of this compound based on the behavior of analogous halonaphthalenes.
| Reaction Type | Initiation | Key Intermediate | Potential Products | Supporting Evidence |
| Photochemical Homolysis | UV Irradiation | 6-fluoronaphthyl radical, Bromine radical | 2-Fluoronaphthalene, Binaphthyl derivatives | Photolysis of 1-bromonaphthalene yields radical products. cdnsciencepub.com |
| Radical Abstraction | Presence of a radical initiator or photolysis | 6-fluoronaphthyl radical | 2-Fluoronaphthalene | Common pathway for aryl radicals. |
| Radical Dimerization | High concentration of radical intermediates | 6-fluoronaphthyl radical | Isomers of bis(6-fluoronaphthyl) | Observed in the photolysis of other halonaphthalenes. cdnsciencepub.com |
It is important to note that while the C-F bond is generally stable under these conditions, highly energetic systems or the presence of specific reagents could potentially lead to its cleavage, though this is considered a minor pathway. The principles of radical stability and bond dissociation energies strongly favor the initial cleavage of the C-Br bond.
Advanced Spectroscopic Characterization of 1 Bromo 6 Fluoronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques
Two-dimensional NMR spectroscopy is an indispensable tool for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like 1-Bromo-6-fluoronaphthalene where first-order analysis of one-dimensional spectra can be challenging. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlations that reveal the connectivity of the entire molecule.
While specific 2D NMR data for this compound is not extensively detailed in publicly available literature, the expected correlations can be predicted based on its structure. A COSY spectrum would reveal the coupling between adjacent protons on the naphthalene (B1677914) ring system. For instance, H-2 would show a correlation with H-3, and H-3 with H-4. Similarly, H-5 would be correlated with H-7, and H-7 with H-8.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
The HMBC spectrum is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for piecing together the molecular fragments. For example, the proton at H-5 would be expected to show a correlation to the carbon atom C-6, which is bonded to the fluorine atom.
Mass Spectrometry (MS) Applications
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and can also be used to probe its fragmentation patterns and reactivity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₀H₆BrF), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ¹⁹F). This high-resolution measurement is critical for confirming the identity of the compound and differentiating it from potential isomers or impurities.
Table 1: Theoretical and Observed High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Observed m/z |
| [M]⁺ | 223.9631 | Data not available |
| [M+H]⁺ | 224.9709 | Data not available |
Note: Observed m/z values are dependent on experimental conditions and the specific instrument used.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the context of mechanistic studies, ESI-MS can be used to intercept and characterize reaction intermediates.
While specific ESI-MS studies detailing the reaction mechanisms of this compound are not readily found in the literature, this technique could theoretically be applied to investigate its reactivity. For example, in studying nucleophilic aromatic substitution reactions, ESI-MS could be employed to detect and identify key intermediates, such as Meisenheimer complexes, if they are sufficiently stable to be observed. The ability to directly observe these transient species can provide invaluable insight into the reaction pathway.
Computational Chemistry and Theoretical Modeling of 1 Bromo 6 Fluoronaphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 1-Bromo-6-fluoronaphthalene, DFT calculations are instrumental in predicting its geometry, reactivity, and spectroscopic properties. A popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. nih.gov
Geometry Optimization and Molecular Structure Analysis
The initial step in computational analysis involves the geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule.
Theoretical calculations for similar naphthalene (B1677914) derivatives have shown that the introduction of halogen substituents can cause minor distortions in the planarity of the naphthalene ring. For this compound, the C-Br and C-F bond lengths are defining features of its molecular structure. The bond lengths and angles are influenced by the electronic effects of the bromine and fluorine atoms.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.36 Å |
| C-C Bond Lengths (Aromatic) | 1.37 - 1.43 Å |
| C-H Bond Lengths | ~1.08 Å |
| C-C-C Bond Angles | 118° - 122° |
| C-C-Br Bond Angle | ~120° |
Vibrational Frequency Calculations and Spectral Prediction
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
The vibrational spectra of halogenated naphthalenes are characterized by several key regions:
C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C-C Stretching: Aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.
C-Br Stretching: The C-Br stretching frequency is expected to be in the lower frequency region, generally below 600 cm⁻¹.
C-F Stretching: The C-F stretching vibration is anticipated to appear in the 1200-1300 cm⁻¹ range.
A comparison between calculated and experimental spectra, often aided by scaling factors for the calculated frequencies, allows for a detailed interpretation of the vibrational modes. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aromatic C-C Stretch | 1450 - 1600 |
| C-F Stretch | 1250 - 1290 |
| C-H in-plane bend | 1000 - 1300 |
| C-H out-of-plane bend | 750 - 1000 |
Electronic Structure Analysis
The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.govresearchgate.net
The distribution of electron density in a molecule can be quantified by calculating the atomic charges on each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine these charges. The charge distribution provides insights into the molecule's polarity and the nature of its chemical bonds.
In this compound, the high electronegativity of the fluorine atom is expected to result in a significant negative charge on the fluorine atom and a corresponding positive charge on the carbon atom to which it is attached. The bromine atom, being less electronegative than fluorine but more than carbon, will also draw electron density, leading to a complex charge distribution across the naphthalene ring.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.netjhuapl.edu Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). nih.gov Organic molecules with extended π-conjugated systems and electron-donating and accepting groups often exhibit significant NLO responses. researchgate.net
The presence of the electron-withdrawing fluorine and bromine atoms, combined with the polarizable naphthalene ring, suggests that this compound may possess NLO properties. DFT calculations can provide an estimation of the dipole moment (μ) and the first hyperpolarizability (β), which are key indicators of a molecule's potential as an NLO material. nih.gov A higher value of first hyperpolarizability indicates a stronger NLO response. nih.gov
Table 3: Predicted NLO Properties of this compound
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | > 2.0 Debye |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound is anticipated to reveal distinct regions of positive, negative, and neutral electrostatic potential.
The fluorine atom, being the most electronegative element, is expected to create a region of significant negative electrostatic potential (color-coded as red or yellow) due to the accumulation of electron density. Conversely, the bromine atom, despite being a halogen, can exhibit a region of positive electrostatic potential, known as a σ-hole, along the C-Br bond axis. This positive region (color-coded as blue) arises from the anisotropic distribution of electron density around the bromine atom and is a key feature in forming halogen bonds.
The hydrogen atoms of the naphthalene ring will likely exhibit moderately positive electrostatic potentials. The π-system of the naphthalene rings will also influence the MEP, contributing to regions of negative potential above and below the plane of the rings. The interplay of the electron-withdrawing nature of the fluorine and the polarizable nature of the bromine atom will create a complex and informative MEP map, highlighting potential sites for intermolecular interactions and chemical reactions.
Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Implication for Reactivity |
| Around Fluorine Atom | Negative | Red/Yellow | Site for electrophilic attack |
| Along C-Br Bond Axis (σ-hole) | Positive | Blue | Site for nucleophilic attack/halogen bonding |
| Around Hydrogen Atoms | Moderately Positive | Light Blue/Green | Potential for weak hydrogen bonding |
| Above/Below Naphthalene Rings | Negative | Yellow/Green | Interaction with electrophiles |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org For this compound, NBO analysis would quantify the charge distribution and the nature of the chemical bonds.
The analysis is expected to show a significant negative charge localized on the fluorine atom and a less negative or even slightly positive charge on the bromine atom, consistent with their electronegativities and the presence of a σ-hole on bromine. The carbon atoms attached to the halogens will exhibit positive charges due to the inductive effect of the electron-withdrawing halogens.
Interactive Data Table: Predicted Natural Bond Orbital (NBO) Analysis Highlights for this compound
| Interaction Type | Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Significance |
| Hyperconjugation | Lone Pair of Fluorine (LP(F)) | Antibonding π* orbitals of the naphthalene ring | High | Stabilization of the molecule, influence on aromaticity |
| Hyperconjugation | Lone Pair of Bromine (LP(Br)) | Antibonding π* orbitals of the naphthalene ring | Moderate | Stabilization of the molecule |
| Bond Polarity | C-F σ bond | - | High | Significant ionic character |
| Bond Polarity | C-Br σ bond | - | Moderate | Less ionic character than C-F bond |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. A likely reaction pathway for this compound is nucleophilic aromatic substitution (SNA r), where a nucleophile replaces one of the halogen atoms.
Transition State Characterization
For an SNAr reaction, computational modeling can identify and characterize the transition state(s) involved. The reaction could proceed through a concerted mechanism with a single transition state or a stepwise mechanism involving the formation of a high-energy intermediate, often referred to as a Meisenheimer complex. frontiersin.org
Computational calculations would involve locating the transition state structure on the potential energy surface, which is a first-order saddle point. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state would reveal the extent of bond formation between the nucleophile and the carbon atom and bond breaking between the carbon and the leaving group (either bromine or fluorine).
Energy Profiles and Reaction Pathways
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
For this compound, computational studies could compare the energy profiles for the substitution of bromine versus fluorine. Generally, the C-F bond is stronger than the C-Br bond, suggesting that bromine would be a better leaving group. However, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack. The calculated energy profiles would clarify which of these factors is dominant and predict the regioselectivity of the substitution. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov
Solvent Effects on Reaction Energetics
Solvent plays a critical role in the energetics of reactions in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction profile. For SNAr reactions, polar aprotic solvents are known to be effective. nih.govrsc.org
Computational modeling of the reaction of this compound in various solvents would likely show that polar solvents stabilize the charged transition state and any ionic intermediates, thereby lowering the activation energy and accelerating the reaction rate. The explicit inclusion of solvent molecules in the computational model can provide a more accurate description of the specific solvent-solute interactions, such as hydrogen bonding, and their impact on the reaction energetics. libretexts.org
Crystallographic Investigations of 1 Bromo 6 Fluoronaphthalene and Its Derivatives
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, it elucidates the packing of molecules within the crystal lattice, governed by various intermolecular interactions.
Molecular Geometry and Conformation in the Solid State
Without experimental data from single-crystal X-ray diffraction, the precise molecular geometry and conformation of 1-Bromo-6-fluoronaphthalene in the solid state remain undetermined. Such a study would provide key structural parameters.
A hypothetical data table for the molecular geometry of this compound, which would be populated from experimental data, is presented below to illustrate the type of information that would be obtained.
Hypothetical Molecular Geometry Data for this compound
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-F Bond Length (Å) | Data not available |
| Naphthalene (B1677914) Ring Bond Lengths (Å) | Data not available |
| Naphthalene Ring Bond Angles (°) | Data not available |
| Dihedral Angle of Naphthalene Ring (°) | Data not available |
Note: This table is for illustrative purposes only. The values are currently unknown due to the lack of experimental crystallographic data.
Intermolecular Interactions and Crystal Packing Arrangements
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. For a molecule like this compound, one would anticipate the presence of several types of intermolecular forces, including:
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.
π-π Stacking: The aromatic naphthalene rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
However, without experimental structural data, the specific nature and geometry of these interactions in the crystal lattice of this compound cannot be described.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the assembly of molecules into desired crystalline architectures. There are no reported polymorphs for this compound, which is consistent with the absence of a solved crystal structure for even a single form.
Co-crystallization and Host-Guest Chemistry
Co-crystallization is a technique used to combine two or more different molecular components in a single crystal lattice in a stoichiometric ratio. This can be used to modify the physical properties of a compound. A search of the literature did not yield any reports of co-crystals involving this compound.
For comparison, studies on related bromonaphthalene derivatives, such as the 1:1 co-crystal of 2-bromo-naphthalene-1,4-dione with 1,8-dihydroxy-anthracene-9,10-dione, have been reported, demonstrating the potential for these types of molecules to form co-crystals driven by interactions such as π-π stacking. researchgate.net
Structural Analysis of Organometallic Complexes
Organometallic complexes can be formed when an organic molecule, acting as a ligand, coordinates to a metal center. The naphthalene system can coordinate to transition metals in various ways. While the formation of organometallic complexes with this compound is conceivable, a review of the crystallographic literature indicates that no such complexes have been synthesized and structurally characterized by single-crystal X-ray diffraction.
Research on organometallic complexes of naphthalene and its derivatives is an active area, but specific data for complexes containing the this compound ligand is not available.
Applications of 1 Bromo 6 Fluoronaphthalene in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
The strategic placement of two different halogens on the naphthalene (B1677914) scaffold allows for selective functionalization, positioning 1-bromo-6-fluoronaphthalene as a key intermediate in the synthesis of more elaborate molecular structures.
Synthesis of Functionalized Naphthalene Derivatives
The differential reactivity of the C-Br and C-F bonds is a cornerstone of its utility. The carbon-bromine bond is significantly more reactive in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the selective introduction of a wide array of substituents at the 1-position while leaving the fluorine atom at the 6-position intact. This retained fluorine atom can be advantageous for tuning the electronic properties of the resulting functionalized naphthalene derivative or for its potential role in medicinal chemistry applications.
While specific, publicly documented examples of extensive libraries of functionalized naphthalene derivatives originating from this compound are limited, its structural motif is noted in patent literature as a potential building block. For instance, it has been cited in the context of preparing broad classes of aryl-pyridine derivatives intended as aldosterone (B195564) synthase inhibitors. In such synthetic schemes, the bromo-functionalized position would likely serve as the anchor point for coupling with a suitable pyridine-containing partner.
Scaffolds for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. The synthesis of functionalized and extended PAHs is of great interest for applications in materials science, particularly for organic electronics. Halogenated naphthalenes are common precursors for the construction of larger PAHs through reactions like the Suzuki or Sonogashira couplings, which form new carbon-carbon bonds.
In principle, this compound could be utilized in a step-wise manner to construct larger, fluorinated PAHs. The bromo group would be the primary site for initial extension of the polycyclic system. The remaining fluoro group on the newly formed PAH could then be used for further functionalization or retained to modulate the material's electronic and photophysical properties. However, specific and detailed research findings illustrating the use of this compound as a direct precursor for well-defined PAHs are not widely available in peer-reviewed literature.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The naphthalene core can be a foundational element in the synthesis of various fused heterocyclic systems.
Patent literature indicates that this compound is a potential intermediate in the synthesis of azetidinyl carboxamide derivatives. While the specific synthetic route is not detailed, it is plausible that the naphthalene moiety is introduced via a cross-coupling reaction at the bromine-substituted position with a pre-functionalized azetidine (B1206935) component. The fluorine atom would be carried through the synthesis to be part of the final complex molecule, potentially influencing its pharmacological profile.
Asymmetric Synthesis Applications
The application of a chiral molecule like this compound would typically involve either its use as a chiral starting material or as a component of a chiral ligand or catalyst. As this compound itself is an achiral molecule, its direct application in asymmetric synthesis would necessitate its derivatization into a chiral scaffold or its use in a reaction catalyzed by a chiral catalyst that can differentiate between enantiotopic positions or faces of the molecule or a reaction partner. There is currently a lack of specific, documented research demonstrating the use of this compound in asymmetric synthesis.
Development of Novel Reaction Methodologies
The development of new synthetic methods often relies on the availability of substrates with unique reactivity patterns. The presence of both a bromo and a fluoro group on the naphthalene ring system of this compound offers opportunities for exploring regioselective reactions.
Regioselective Functionalization Strategies
The primary strategy for regioselective functionalization of this compound hinges on the disparate reactivity of the two halogen atoms. As mentioned, palladium-catalyzed cross-coupling reactions would overwhelmingly favor reaction at the C-Br bond.
A more nuanced approach to regioselectivity could involve directed ortho-metalation (DoM). In this strategy, a directing group on the naphthalene ring would chelate to an organolithium reagent, directing deprotonation to an adjacent position. If a suitable directing group were installed on the this compound core, it could potentially allow for functionalization at positions ortho to the directing group, offering a different regiochemical outcome than that dictated by the inherent reactivity of the halogens. However, specific examples of such strategies being applied to this compound are not readily found in the scientific literature.
Another potential avenue for regioselective functionalization would be nucleophilic aromatic substitution (SNAr). While the C-F bond is generally less reactive than the C-Br bond in cross-coupling reactions, it is more susceptible to nucleophilic attack, especially if the aromatic system is activated by electron-withdrawing groups. In the ground state of this compound, the naphthalene ring is not sufficiently electron-deficient to readily undergo SNAr. However, transformation of the bromo-group into a strongly electron-withdrawing substituent could potentially activate the C-F bond towards nucleophilic displacement.
Selective Cross-Coupling Partners in Organic Synthesis
This compound possesses the key structural features of an aryl halide, making it a viable, albeit not specifically documented, candidate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a common site for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and selectivity.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds. In a hypothetical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
A representative, though not experimentally verified, reaction is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Fluoro-1-phenylnaphthalene |
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
A generalized, hypothetical Sonogashira reaction involving this compound is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(Phenylethynyl)-6-fluoronaphthalene |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
A plausible, though not documented, Buchwald-Hartwig amination with this compound is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-(6-Fluoronaphthalen-1-yl)aniline |
It is important to reiterate that the specific reaction conditions and outcomes for this compound in these cross-coupling reactions would need to be determined experimentally. The data presented in the tables are illustrative of typical conditions for these reaction types and are not based on published results for this specific substrate.
Role of 1 Bromo 6 Fluoronaphthalene in Materials Science Research
Organic Electronics and Optoelectronics
The dual functionality of 1-Bromo-6-fluoronaphthalene, with a reactive bromine site amenable to cross-coupling reactions and a fluorine atom for modulating electronic properties, makes it a valuable starting material for the synthesis of novel organic semiconductors.
In the field of OLEDs, the naphthalene (B1677914) core is a well-established chromophore, particularly for blue-light-emitting materials. The introduction of a fluorine atom can enhance the stability and color purity of the emitter. While direct research on this compound's application in OLEDs is not extensively documented, its potential lies in its use as a precursor for synthesizing more complex hole-transporting or emissive materials. The bromo group can be readily functionalized through reactions like the Suzuki or Buchwald-Hartwig couplings to introduce charge-transporting moieties or extend the π-conjugated system. This synthetic flexibility allows for the systematic tuning of the final compound's properties to meet the stringent requirements of OLED device performance.
The development of efficient donor and acceptor materials is crucial for advancing organic photovoltaic technology. Fluorinated organic semiconductors are known to exhibit lower highest occupied molecular orbital (HOMO) energy levels, which can lead to higher open-circuit voltages in OPV devices. This compound could serve as a foundational element in the synthesis of novel donor or acceptor molecules. Through chemical modification at the bromine position, various electron-donating or -accepting groups can be attached to the fluoronaphthalene core, enabling the creation of materials with tailored absorption spectra and electronic energy levels suitable for efficient charge separation and transport in solar cells.
Organic field-effect transistors are key components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Fluorination of organic semiconductors is a common strategy to switch their charge transport characteristics from p-type (hole-transporting) to n-type (electron-transporting). Naphthalene diimides, for instance, are a well-known class of n-type organic semiconductors. The synthesis of novel n-type materials could potentially start from this compound, where the fluoronaphthalene unit is incorporated into a larger π-conjugated system designed to facilitate electron transport.
Semiconducting Materials Development
The unique electronic properties imparted by the fluorine substituent make this compound a valuable tool in the rational design of new semiconducting materials.
Fluorophores, or fluorescent molecules, are essential for a variety of applications, including bio-imaging and sensing, in addition to their role as emitters in OLEDs. The synthesis of novel fluorophores often involves the creation of extended π-conjugated systems with specific electron-donating and -accepting groups. This compound can be a key intermediate in such syntheses. The bromo group provides a convenient handle for introducing other aromatic or heterocyclic units via cross-coupling reactions, thereby extending the conjugation and tuning the emission wavelength. The fluorine atom can enhance the photoluminescence quantum yield and improve the material's stability.
| Precursor Compound | Synthetic Target | Potential Application |
| This compound | Aryl-substituted fluoronaphthalenes | Emitting materials for OLEDs |
| This compound | Donor-acceptor type molecules | Fluorophores for sensing |
| This compound | Extended π-conjugated systems | Fluorescent probes |
Interfacial engineering is a critical aspect of optimizing the performance of various electronic devices, including perovskite solar cells. The interface layers between the different components of a device play a crucial role in charge extraction and transport. Fluorinated compounds are often used to modify the surface properties of materials, influencing energy level alignment and reducing defects. While direct use of this compound as an interfacial layer is not reported, derivatives of fluoronaphthalene could be designed to self-assemble on surfaces, creating a favorable interface for improved device efficiency and stability. For example, fluorinated naphthalene diimides have been explored as electron transport materials that form an effective interface with the perovskite layer.
| Device Type | Interfacial Challenge | Potential Role of Fluoronaphthalene Derivatives |
| Perovskite Solar Cells | Charge recombination at interfaces | Formation of a passivating layer to reduce defects |
| Organic Photovoltaics | Energy level mismatch | Tuning of work function of electrodes |
| Organic Light-Emitting Diodes | Inefficient charge injection | Creation of a dipole layer to facilitate injection |
Strategic Importance in Medicinal Chemistry and Drug Discovery Scaffolds
Building Blocks for Pharmaceutical Agents
The utility of 1-Bromo-6-fluoronaphthalene in pharmaceutical sciences stems from the distinct chemical properties imparted by its substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the bromine atom serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions, to build more complex molecular architectures.
Design of New Therapeutic Agents
The this compound moiety is a valuable starting point for the design of new therapeutic agents. The naphthalene (B1677914) scaffold itself is present in numerous biologically active compounds. The strategic placement of the fluorine atom at the 6-position can significantly influence the electronic properties of the ring system and provide a site for specific interactions with biological targets. Medicinal chemists can leverage the bromine at the 1-position to introduce a wide array of functional groups, thereby systematically modifying the structure to optimize pharmacological activity.
The development of novel compounds often involves the use of versatile building blocks, and fluorinated aromatics are of particular interest. For instance, the related compound 1-fluoronaphthalene (B124137) is a key intermediate in the synthesis of duloxetine, an antidepressant. This highlights the importance of the fluoronaphthalene core in constructing neurologically active agents. Similarly, 2-bromo-6-fluoronaphthalene (B1267477) serves as an intermediate for a class of drugs that act as niacin receptor competitive agents, which are used to treat lipid abnormalities. patsnap.com
Scaffolds for Anti-Cancer Drug Development
The naphthalene ring system is a recognized scaffold in the design of anti-cancer agents. nih.gov Naphthalene derivatives have been shown to exhibit a range of anti-tumor activities, including the inhibition of topoisomerase and protein-tyrosine phosphatases. The this compound structure can be considered a privileged scaffold for the development of new oncology drugs. The bromo and fluoro substituents offer opportunities for derivatization to improve potency, selectivity, and pharmacokinetic properties.
Research into naphthalene-substituted triazole spirodienones has revealed potent anti-proliferative activity against various cancer cell lines. nih.gov While not directly involving this compound, this work underscores the potential of the naphthalene core as a basis for novel anti-cancer therapeutics. The introduction of bromine and fluorine atoms onto this core, as in this compound, provides a clear pathway for the synthesis of new libraries of compounds for screening and development. Furthermore, naphthalene-1,4-dione analogues have been investigated as anticancer agents that target the Warburg effect, a hallmark of cancer metabolism. rsc.org The functionalization of such structures, which could be derived from precursors like this compound, is a promising strategy in cancer research.
Synthesis of Key Drug Intermediates
This compound is a valuable intermediate in multi-step organic syntheses of complex pharmaceutical compounds. The bromine atom can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions, such as the Suzuki or Stille couplings. This allows for the attachment of the 6-fluoronaphthyl unit to other molecular fragments.
The synthesis of related bromo-fluoronaphthalenes is well-established, underscoring their importance as intermediates. For example, methods for the preparation of 2-bromo-6-fluoronaphthalene have been developed due to its role as a precursor to pyrrole-based analgesics for chronic pain. patsnap.com The synthetic routes to these intermediates are designed to be efficient and scalable for industrial production.
Fluorescent Probes for Biological Imaging and Sensing
Naphthalene derivatives are widely recognized for their fluorescent properties and are frequently used as the core structure for fluorescent probes in biological imaging and sensing. rsc.org These probes are instrumental in visualizing and quantifying biological molecules and processes in living cells. The incorporation of a 6-fluoronaphthalene moiety into a probe's design can fine-tune its photophysical properties, such as quantum yield and emission wavelength.
While direct examples of fluorescent probes based on this compound are not extensively documented, the utility of the 6-fluoronaphthalene scaffold is evident in the literature. For instance, a fluorescent probe based on 6-fluoronaphthalene-2,3-dicarbaldehyde has been developed for the detection of glutathione (B108866) in living cells. This indicates the suitability of the 6-fluoronaphthalene core for creating sensors for important biological analytes. The this compound structure could serve as a precursor in the synthesis of such probes, with the bromine atom being substituted to introduce the necessary recognition and signaling components of the sensor.
Development of Agrochemicals
The introduction of fluorine atoms into organic molecules is a common strategy in the development of modern agrochemicals to enhance their biological activity and stability. ossila.com Fluorinated compounds are found in a variety of herbicides, insecticides, and fungicides. The naphthalene scaffold, while more commonly associated with pharmaceuticals, also has the potential for application in agrochemical research.
Currently, there is limited specific information available on the direct use of this compound in the development of agrochemicals. However, the general principles of medicinal chemistry often translate to agrochemical design. The unique combination of a naphthalene core with bromo and fluoro substituents in this compound makes it a candidate for exploration as a scaffold for new crop protection agents. The lipophilicity and metabolic stability often conferred by fluorine could lead to the development of more effective and environmentally benign pesticides.
Future Research Directions and Emerging Paradigms
Exploration of New Catalytic Systems for Enhanced Functionalization
The functionalization of the 1-Bromo-6-fluoronaphthalene scaffold is a key area for future exploration, with a focus on developing novel catalytic systems to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. Building on established palladium-catalyzed cross-coupling reactions, researchers are expected to investigate more sustainable and economical catalyst systems.
Emerging trends in catalysis that could be applied to this compound include:
Photoredox Catalysis: The use of light-driven catalytic cycles to enable transformations that are challenging with traditional thermal methods.
Dual Catalysis: The combination of two different catalytic cycles in a single pot to achieve novel transformations and streamline synthetic sequences.
Base Metal Catalysis: The development of catalysts based on earth-abundant and less toxic metals like iron, copper, and nickel as alternatives to precious metals like palladium.
These advanced catalytic methods are anticipated to provide access to a wider array of derivatives of this compound, which can then be screened for various applications.
Advanced Computational Approaches for Predictive Modeling
The use of computational chemistry is set to play an increasingly crucial role in predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms and predicting the outcomes of chemical transformations. mdpi.com
Future computational work is likely to focus on:
Machine Learning (ML): Integrating ML algorithms with DFT calculations can accelerate the discovery of new reactions and the optimization of reaction conditions. chemrxiv.org ML models can be trained on existing experimental and computational data to predict the performance of new catalysts or the selectivity of reactions. chemrxiv.org
Reaction Pathway Prediction: Advanced algorithms can be used to map out complex reaction networks, identifying potential side products and optimizing pathways to desired molecules.
In Silico Design: Computational tools will be instrumental in the rational design of new molecules based on this compound with tailored electronic and photophysical properties for specific applications.
These predictive models will enable researchers to design more efficient and targeted experiments, saving time and resources.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies, and the synthesis of this compound and its derivatives is no exception. Future research will likely focus on integrating more sustainable practices.
Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. aurigeneservices.comnih.gov The benefits of flow chemistry include:
Enhanced safety and control over reaction parameters. nih.gov
Improved reaction efficiency and product yields. mdpi.com
Facilitated scalability from laboratory to industrial production. aurigeneservices.com
Reduced waste generation. mdpi.com
The application of flow chemistry to the synthesis and functionalization of this compound could lead to more efficient, safer, and environmentally friendly manufacturing processes. rsc.orgscispace.com
Sustainable Synthesis: Beyond flow chemistry, other green chemistry principles will be important. This includes the use of greener solvents, minimizing the use of protecting groups, and developing catalytic systems that can be recycled and reused.
Multi-functional Material Design and Development
The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive building block for the design of advanced functional materials. researchgate.net
Future research in this area is expected to explore its incorporation into:
Organic Electronics: Core-fluorinated naphthalene (B1677914) diimides have shown promise as n-type organic field-effect transistors (OFETs). nih.gov The electron-withdrawing nature of the fluorine atom can enhance the electron-accepting properties of the naphthalene core, making it suitable for applications in organic electronics.
Fluorinated Polymers: The introduction of fluorine can impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy. nih.gov
Liquid Crystals: The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline materials.
Advanced Functional Materials: The development of novel materials with tailored optical, electronic, and magnetic properties is an active area of research. researchgate.net
The ability to precisely tune the properties of these materials by modifying the this compound core opens up a vast design space for new technologies.
Expanding Applications in Niche Chemical Fields
The distinct photophysical properties of naphthalene derivatives suggest that this compound could find applications in various niche chemical fields.
Fluorescent Probes: Naphthalene-based fluorophores are widely used as sensors for detecting a variety of analytes, including metal ions and environmental pollutants. nih.govresearchgate.netrsc.orgnih.govrsc.org The fluorescence properties of these probes are often sensitive to the local environment, making them useful for imaging and sensing applications. nih.gov Future research could focus on developing novel fluorescent probes based on this compound for the selective detection of specific targets.
Molecular Probes for Biological Imaging: Naphthalene derivatives have been investigated for their potential to label and image biological structures. researchgate.net For instance, they have been explored as probes for protein aggregates associated with neurodegenerative diseases. researchgate.net The development of new probes with improved specificity and photostability is an ongoing area of research.
Interdisciplinary Research with Biological Systems
The interaction of halogenated aromatic compounds with biological systems is a growing area of interdisciplinary research. Future studies on this compound will likely explore its biological activities and potential applications in medicinal chemistry and chemical biology.
Biological Activity Screening: Naphthalene derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.netnih.gov Systematic screening of this compound and its derivatives could uncover new therapeutic leads.
Enzyme Inhibition and Interaction: Halogenated compounds can interact with enzymes in various ways. For example, fluorinated chalcone derivatives have been synthesized and evaluated as 5-lipoxygenase inhibitors. nih.gov Understanding how this compound interacts with key biological targets, such as cytochrome P450 enzymes, will be crucial for assessing its metabolic fate and potential toxicity. researchgate.net
Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a powerful tool for achieving high selectivity. Flavin-dependent halogenases are enzymes that can selectively halogenate aromatic compounds. mdpi.com Future research may explore the use of these enzymes for the biosynthesis of halogenated naphthalenes or the enzymatic functionalization of the this compound scaffold.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Bromo-6-fluoronaphthalene with high purity for research applications?
Methodological Answer:
The synthesis of this compound typically involves halogenation or cross-coupling strategies. A common approach is directed halogenation of fluoronaphthalene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions. Alternatively, halogen exchange reactions (e.g., using CuBr in polar aprotic solvents) on pre-fluorinated naphthalene precursors can achieve regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity product. Analytical validation using GC-MS or HPLC (≥98% purity) is recommended .
Basic: How can researchers characterize the structure and purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens). Compare chemical shifts with databases like NIST Chemistry WebBook .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 224.97 for C₁₀H₆BrF⁺).
- Purity Analysis : Employ GC-MS with a capillary column (e.g., DB-5) or HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-reference retention times with standards .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for Suzuki-Miyaura couplings .
- Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand design (e.g., phosphine ligands for enhanced catalytic activity).
- Kinetic Modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .
Advanced: How should researchers address discrepancies in reported reaction yields or byproduct profiles for this compound in Suzuki-Miyaura couplings?
Methodological Answer:
- Systematic Parameter Variation : Test variables (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach to isolate contributing factors.
- Byproduct Identification : Use LC-MS/MS to detect trace intermediates (e.g., debrominated or dimerized products). Compare with literature using databases like TOXCENTER or PubMed .
- Replication Studies : Reproduce conflicting protocols in triplicate to assess reproducibility. Apply statistical tools (ANOVA) to evaluate significance .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste facilities. Avoid aqueous discharge due to bioaccumulation risks (BCF >100) .
- Exposure Response : In case of inhalation, move to fresh air and seek medical observation for 48+ hours (delayed toxicity possible) .
Advanced: What strategies can be employed to optimize the regioselectivity of fluorination in naphthalene derivatives like this compound?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., -NO₂ or -CO₂H) to steer electrophilic fluorination. Remove post-reaction via reduction or hydrolysis.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., N-fluoropyridinium salts) for enhanced selectivity.
- Solvent Effects : Use low-polarity solvents (e.g., DCM) to favor kinetic control over thermodynamic outcomes. Monitor via in-situ FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
